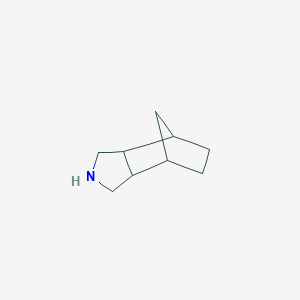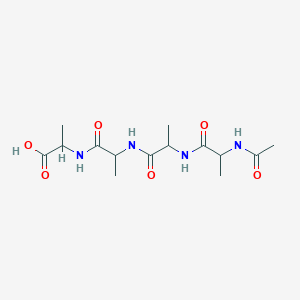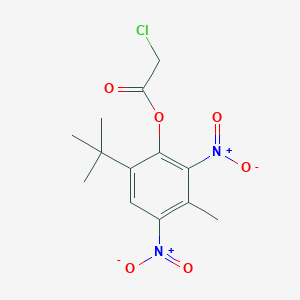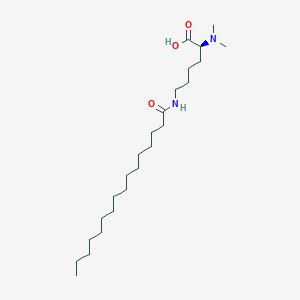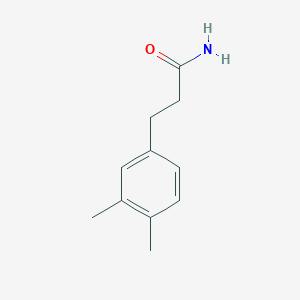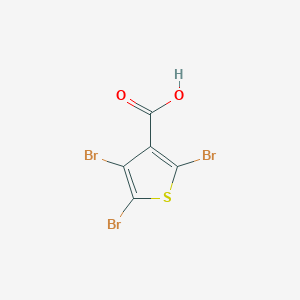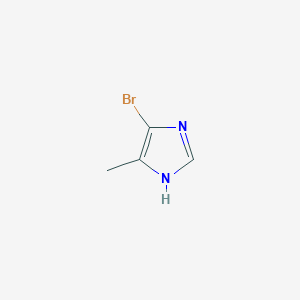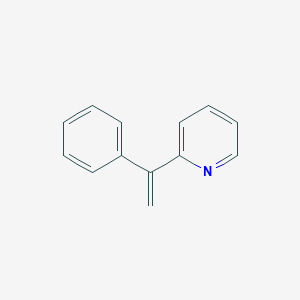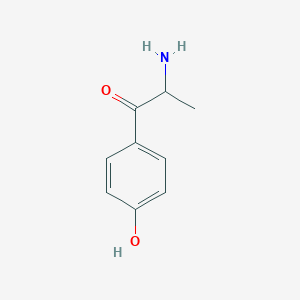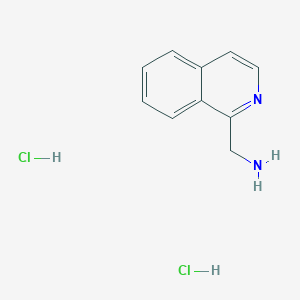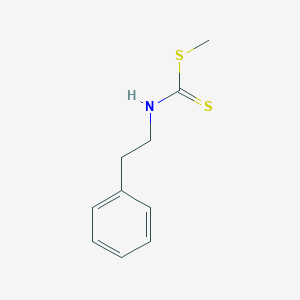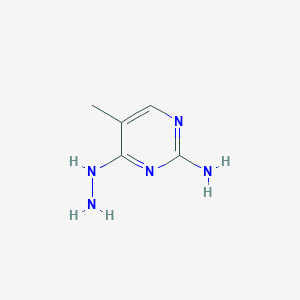
4-Hydrazinyl-5-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-5-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and DNA. Due to its unique properties, 4-Hydrazinyl-5-methylpyrimidin-2-amine has gained significant attention in the field of scientific research.
Mechanism Of Action
The mechanism of action of 4-Hydrazinyl-5-methylpyrimidin-2-amine is based on its ability to inhibit 4-Hydrazinyl-5-methylpyrimidin-2-amine. 4-Hydrazinyl-5-methylpyrimidin-2-amine is an enzyme that plays a critical role in the synthesis of nucleotides and DNA. By inhibiting 4-Hydrazinyl-5-methylpyrimidin-2-amine, 4-Hydrazinyl-5-methylpyrimidin-2-amine disrupts the synthesis of nucleotides and DNA, which leads to the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine are primarily related to its inhibition of 4-Hydrazinyl-5-methylpyrimidin-2-amine. By disrupting the synthesis of nucleotides and DNA, 4-Hydrazinyl-5-methylpyrimidin-2-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can also affect the metabolism of folate, which is essential for the synthesis of nucleotides and DNA.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potent anti-cancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potential toxicity. It can affect the metabolism of folate, which is essential for normal cell growth and proliferation. Therefore, careful monitoring of its toxicity is required in lab experiments.
Future Directions
There are several future directions for research on 4-Hydrazinyl-5-methylpyrimidin-2-amine. One area of research is the development of new analogs of 4-Hydrazinyl-5-methylpyrimidin-2-amine with improved potency and selectivity. Another area of research is the investigation of the potential synergistic effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-Hydrazinyl-5-methylpyrimidin-2-amine for cancer treatment.
Synthesis Methods
The synthesis of 4-Hydrazinyl-5-methylpyrimidin-2-amine is typically achieved through a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-dione with hydrazine hydrate to form 5-methylpyrimidine-2,4-diamine. The second step involves the reaction of the 5-methylpyrimidine-2,4-diamine with methyl iodide to form 4-methyl-5-methylpyrimidin-2-amine. The final step involves the reaction of 4-methyl-5-methylpyrimidin-2-amine with hydrazine hydrate to form 4-Hydrazinyl-5-methylpyrimidin-2-amine.
Scientific Research Applications
4-Hydrazinyl-5-methylpyrimidin-2-amine has been extensively studied for its potential applications in cancer treatment. As an inhibitor of 4-Hydrazinyl-5-methylpyrimidin-2-amine, it disrupts the synthesis of nucleotides and DNA, which are essential for cancer cell growth and proliferation. Several studies have shown that 4-Hydrazinyl-5-methylpyrimidin-2-amine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
16931-08-1 |
|---|---|
Product Name |
4-Hydrazinyl-5-methylpyrimidin-2-amine |
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-hydrazinyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |
InChI Key |
MIFPTVKUAXGXSB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1NN)N |
Canonical SMILES |
CC1=CN=C(N=C1NN)N |
synonyms |
4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



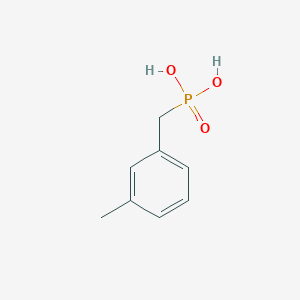
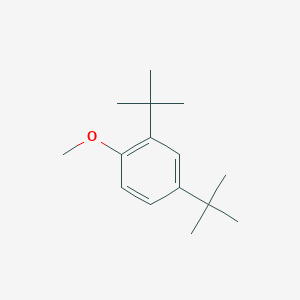
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
